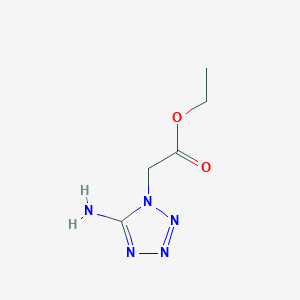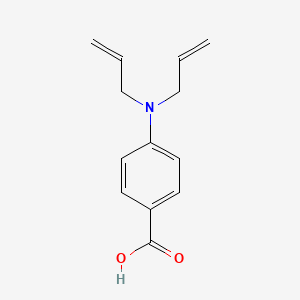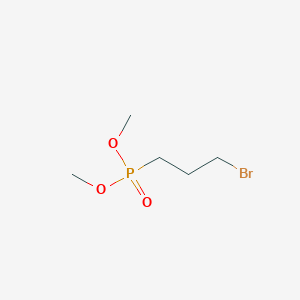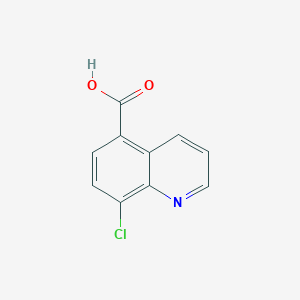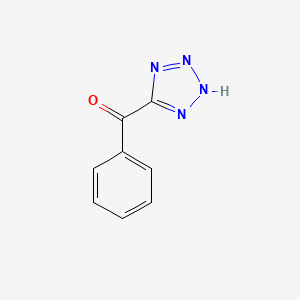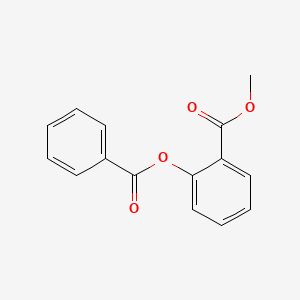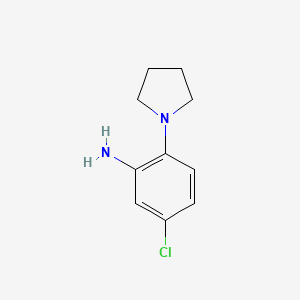
1,4-双(三甲基甲硅氧基)苯
描述
1,4-Bis(trimethylsiloxy)benzene, also known as TMSB, is a silicon-based compound . It is used as a precursor for developing silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process . It can also be used as a secondary standard in quantitative NMR (qNMR) spectroscopy .
Synthesis Analysis
TMSB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . It is also used in the development of silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process .Molecular Structure Analysis
The molecular formula of TMSB is C12H22Si2 . The molecular weight is 222.47 .Chemical Reactions Analysis
The solid-state kinetics and gas-phase predictions of TMSB are visualized by utilizing thermogravimetric and mass spectral data . The activation energy for non-isothermal evaporation processes of TMSB is calculated using isoconversional methods .Physical And Chemical Properties Analysis
TMSB is a solid substance with a boiling point of 194 °C/742 mmHg and a melting point of 91-94 °C .科学研究应用
Silicon Carbide Coating Development
- Scientific Field: Material Science
- Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as a precursor for developing silicon carbide coating .
- Methods of Application: The application involves a plasma-assisted chemical vapor deposition (CVD) process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.
- Results or Outcomes: The outcome of this application is the development of a silicon carbide coating . However, the search results did not provide any quantitative data or statistical analyses related to this application.
Quantitative NMR (qNMR) Spectroscopy
- Scientific Field: Analytical Chemistry
- Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as a secondary standard in quantitative NMR (qNMR) spectroscopy .
- Methods of Application: The compound is used in the NMR spectroscopy process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.
- Results or Outcomes: The use of 1,4-Bis(trimethylsiloxy)benzene as a secondary standard helps in the quantification of other compounds in the sample . However, the search results did not provide any quantitative data or statistical analyses related to this application.
Quantitation of Small Organic Molecules
- Scientific Field: Organic Chemistry
- Summary of Application: 1,4-Bis(trimethylsiloxy)benzene is used as an internal standard for the quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy .
- Methods of Application: The compound is used in the 1H NMR spectroscopy process . Unfortunately, the specific technical details or parameters of this process were not available in the search results.
- Results or Outcomes: The use of 1,4-Bis(trimethylsiloxy)benzene as an internal standard helps in the quantification of small organic molecules . However, the search results did not provide any quantitative data or statistical analyses related to this application.
安全和危害
未来方向
TMSB has recently received attention because of its stability under normal conditions, its volatility, its chlorine-free nature, and its ability to deposit silicon carbide films under relatively mild conditions . This makes it a valuable and economic coating material, especially in nuclear applications .
属性
IUPAC Name |
trimethyl-(4-trimethylsilyloxyphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYYIZODAWMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305236 | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trimethylsiloxy)benzene | |
CAS RN |
2117-24-0 | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



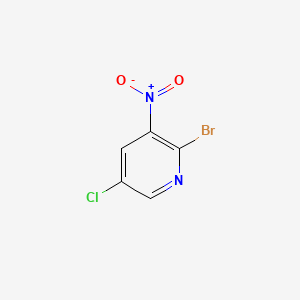
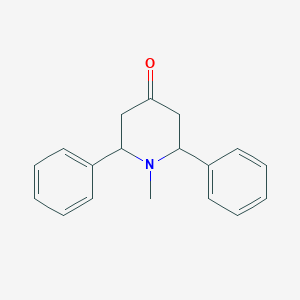
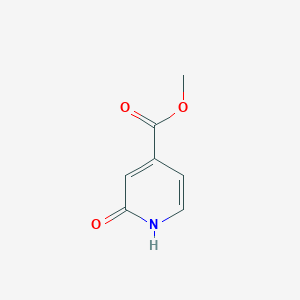
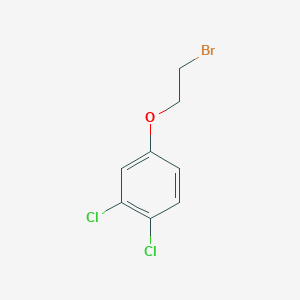
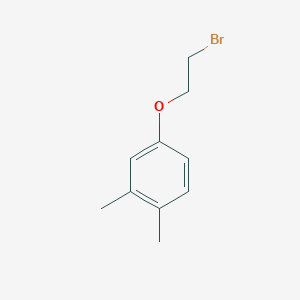
![2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1267111.png)
